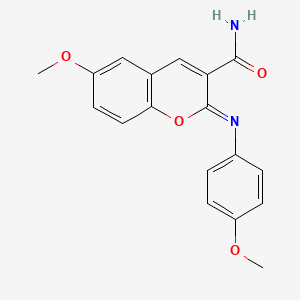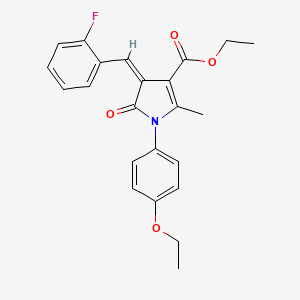
6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida es un compuesto orgánico con una estructura compleja que incluye un núcleo de cromeno, grupos metoxi y una funcionalidad imino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación del ácido 6-metoxi-2H-cromeno-3-carboxílico con 4-metoxi-anilina en condiciones ácidas para formar el derivado imino. Esto es seguido por la amidación del grupo ácido carboxílico para producir el producto final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de catalizadores y ambientes de reacción controlados.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar las quinonas correspondientes.
Reducción: El grupo imino se puede reducir a una amina.
Sustitución: La sustitución aromática electrófila puede ocurrir en el anillo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Principales Productos Formados
Oxidación: Formación de quinonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Posible uso en el desarrollo de fármacos debido a sus propiedades bioactivas.
Industria: Posibles aplicaciones en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida involucra su interacción con dianas moleculares específicas. El grupo imino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el núcleo de cromeno puede interactuar con enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Metoxi-5-(fenilamino)metil)fenol
- 4-(((4-Metoxi-fenil)amino)metil)-N,N-dimetil-anilina
Singularidad
El Ácido 6-metoxi-2-(4-metoxi-fenilimino)-2H-cromeno-3-carboxílico amida es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un valioso candidato para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
6-methoxy-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-5-3-12(4-6-13)20-18-15(17(19)21)10-11-9-14(23-2)7-8-16(11)24-18/h3-10H,1-2H3,(H2,19,21) |
Clave InChI |
UGEDDWWRJRTREP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)
